N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: N-(6-methoxy-1,3-benzothiazol-2-yl)-3-aminobenzamide
Substitution: N-(6-alkoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Oxidation: this compound sulfoxide
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide stands out due to its unique combination of a benzothiazole ring with a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11N3O4S |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-5-6-12-13(8-11)23-15(16-12)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
InChI Key |
ORJZOGXRTISNTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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